1,6-Naphthyridine-2-carboximidamide
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Overview
Description
1,6-Naphthyridine-2-carboximidamide is a heterocyclic compound that belongs to the class of naphthyridines, which are characterized by a fused-ring system containing two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Naphthyridine-2-carboximidamide can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and solvent-free synthesis are likely to be employed to minimize environmental impact and enhance yield.
Chemical Reactions Analysis
Types of Reactions: 1,6-Naphthyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro-naphthyridine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various functionalized naphthyridine derivatives, which can be further utilized in medicinal and material science applications.
Scientific Research Applications
1,6-Naphthyridine-2-carboximidamide has a wide range of applications in scientific research:
Medicinal Chemistry: It exhibits pharmacological activities such as anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Material Science: It is employed in the development of new materials with unique properties.
Industry: The compound finds applications in diagnostics, agriculture, and industrial processes.
Mechanism of Action
The mechanism of action of 1,6-naphthyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with significant biological activities.
1,8-Naphthyridine: Known for its applications in medicinal chemistry and material science.
Uniqueness: 1,6-Naphthyridine-2-carboximidamide is unique due to its specific structural features that enable a wide range of chemical reactions and biological activities. Its ability to act as a scaffold for various pharmacological activities sets it apart from other naphthyridine derivatives.
Properties
Molecular Formula |
C9H8N4 |
---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
1,6-naphthyridine-2-carboximidamide |
InChI |
InChI=1S/C9H8N4/c10-9(11)8-2-1-6-5-12-4-3-7(6)13-8/h1-5H,(H3,10,11) |
InChI Key |
BOJGHRQDEALHIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)C(=N)N |
Origin of Product |
United States |
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